

Technical Guide: Spectral Analysis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Cat. No.: B1275579

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Disclaimer: Experimental spectral data for **2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone** is not readily available in public databases. The following guide provides predicted spectral data based on the analysis of structurally similar compounds. These predictions are intended for research and informational purposes and should be confirmed by experimental analysis.

Predicted Spectral Data

The spectral characteristics of **2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone** ($C_9H_8BrNO_3$) have been predicted by analyzing the known spectral data of analogous compounds, including 2-bromo-1-(3-nitrophenyl)ethanone, 2-bromo-1-(4-nitrophenyl)ethanone, and 2-bromo-1-(4-methylphenyl)ethanone. The presence of the bromoacetyl group, the methyl group, and the nitro group on the phenyl ring will each influence the final spectrum in a predictable manner.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum in $CDCl_3$ would exhibit signals corresponding to the aromatic protons, the methylene protons of the bromoacetyl group, and the methyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.4	d	1H	Ar-H ortho to nitro group
~ 7.8 - 8.0	dd	1H	Ar-H ortho to carbonyl and meta to nitro group
~ 7.5 - 7.7	d	1H	Ar-H meta to carbonyl and ortho to methyl group
~ 4.4 - 4.6	s	2H	$-\text{C}(\text{O})\text{CH}_2\text{Br}$
~ 2.6 - 2.8	s	3H	Ar-CH ₃

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

Chemical Shift (δ , ppm)	Assignment
~ 190	C=O
~ 150	C-NO ₂
~ 140	C-CH ₃
~ 135	C-C(O)
~ 132	Ar-CH
~ 128	Ar-CH
~ 125	Ar-CH
~ 30	-CH ₂ Br
~ 20	-CH ₃

Predicted FT-IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group, the nitro group, aromatic C-H and C=C bonds, and the C-Br bond.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 1700	Strong	C=O stretch (ketone)
~ 1600, 1475	Medium	Aromatic C=C stretch
~ 1530	Strong	Asymmetric NO ₂ stretch
~ 1350	Strong	Symmetric NO ₂ stretch
~ 1200	Medium	C-N stretch
~ 700 - 600	Medium-Strong	C-Br stretch

Predicted Mass Spectrometry Data

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak and characteristic fragmentation patterns are anticipated.

m/z	Interpretation
258/260	Molecular ion peak (M^+ , $M^{++}2$) due to the presence of bromine isotopes (^{79}Br and ^{81}Br in ~1:1 ratio)
179	$[\text{M} - \text{Br}]^+$
163	$[\text{M} - \text{Br} - \text{O}]^+$ or $[\text{C}_9\text{H}_8\text{NO}]^+$
151	$[\text{C}_8\text{H}_8\text{NO}]^+$
133	$[\text{C}_7\text{H}_5\text{O}]^+$
105	$[\text{C}_7\text{H}_5\text{O}]^+$
91	$[\text{C}_7\text{H}_7]^+$ (tropylium ion)
77	$[\text{C}_6\text{H}_5]^+$

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral characterization of α -bromo aryl ketones.

Synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

A common method for the synthesis of α -bromo ketones is the direct bromination of the corresponding ketone.[\[1\]](#)[\[2\]](#)

- Starting Material Preparation: 1-(4-methyl-3-nitrophenyl)ethanone is prepared via nitration of 4-methylacetophenone followed by separation of the desired isomer.
- Bromination: To a stirred solution of 1-(4-methyl-3-nitrophenyl)ethanone in a suitable solvent (e.g., chloroform, acetic acid, or diethyl ether), an equimolar amount of bromine (Br_2) is added dropwise at a low temperature (0-5 °C).[\[2\]](#)
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

- Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure **2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry.[\[3\]](#)[\[4\]](#)

- Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[\[5\]](#)
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is acquired using a standard pulse program. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.[\[5\]](#)
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the TMS signal at 0 ppm. The signals in the ^1H NMR spectrum are integrated to determine the relative number of protons.

FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.[\[6\]](#)

- Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[\[7\]](#)

- Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal) is recorded.
- Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
- Data Analysis: The absorption bands in the spectrum are identified and correlated with specific functional groups.

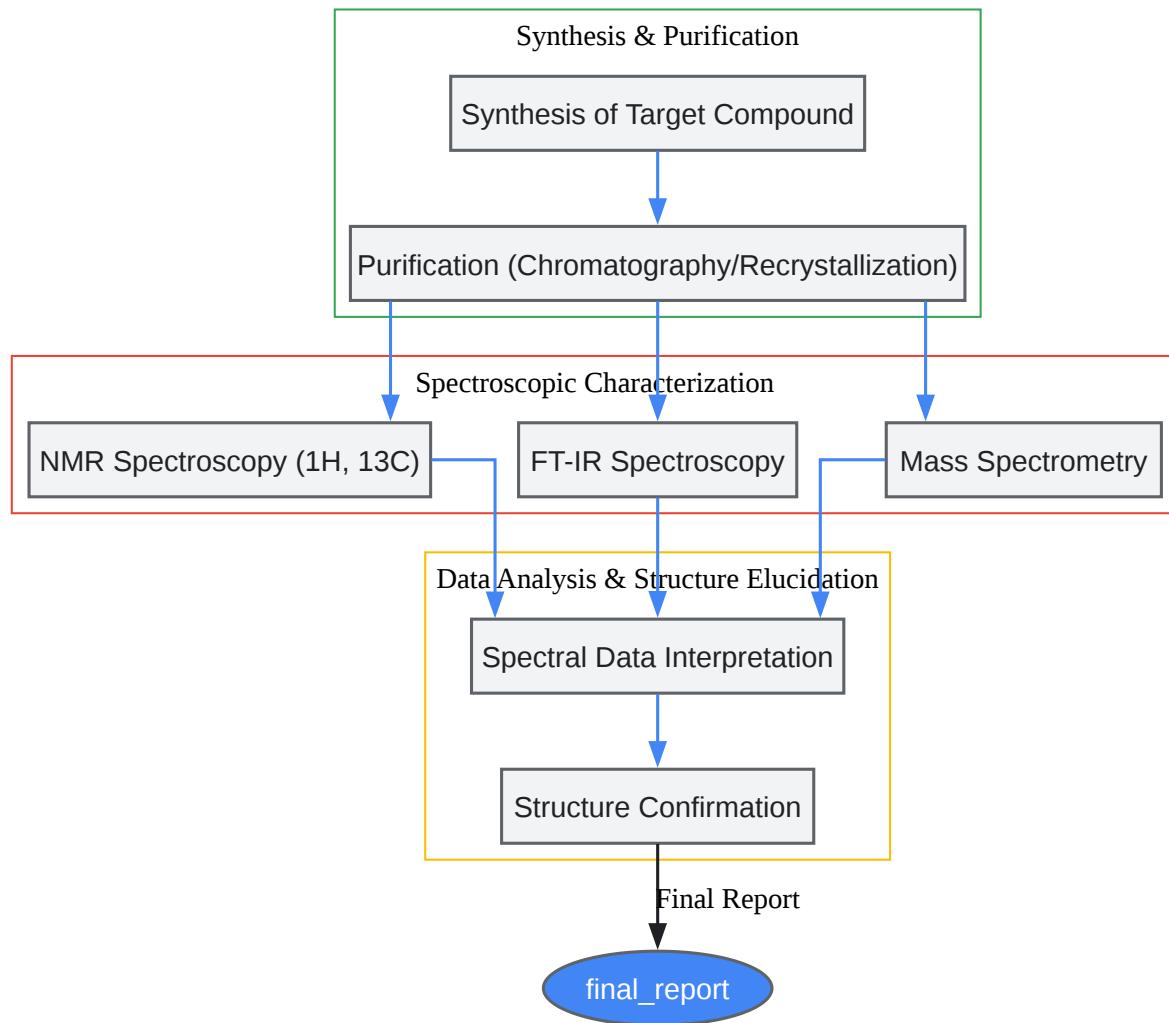
Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.[8][9]

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion.
- Ionization: The sample molecules are ionized, typically by electron impact (EI) or chemical ionization (CI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M^+).[10]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[10]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectral characterization of a novel organic compound.



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Caption: Workflow for Synthesis and Spectral Analysis.

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